4-[(2-Methylphenoxy)methyl]piperidine hydrochloride
Overview
Description
4-[(2-Methylphenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a 2-methylphenoxy group attached to the piperidine ring
Scientific Research Applications
4-[(2-Methylphenoxy)methyl]piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic uses, such as drug development, often involves this compound.
Industry: It may be used in the production of specialty chemicals and materials.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylphenoxy)methyl]piperidine hydrochloride typically involves the reaction of 2-methylphenol with piperidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is carefully controlled to optimize yield and purity. The final product is then purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylphenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Mechanism of Action
The mechanism by which 4-[(2-Methylphenoxy)methyl]piperidine hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride
- 4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride
- 4-[(4-Fluoro-2-methoxyphenoxy)methyl]piperidine hydrochloride
Uniqueness
4-[(2-Methylphenoxy)methyl]piperidine hydrochloride is unique due to its specific substitution pattern on the phenoxy group. This structural feature can influence its reactivity, binding affinity, and overall chemical behavior, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[(2-methylphenoxy)methyl]piperidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-11-4-2-3-5-13(11)15-10-12-6-8-14-9-7-12;/h2-5,12,14H,6-10H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKVFGHLSIREIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2CCNCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589434 | |
Record name | 4-[(2-Methylphenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614731-14-5 | |
Record name | 4-[(2-Methylphenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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